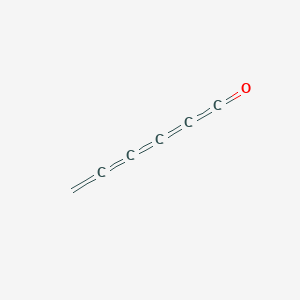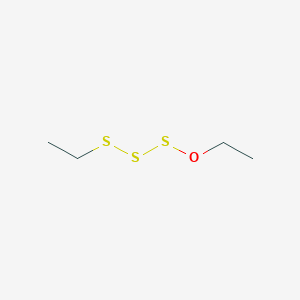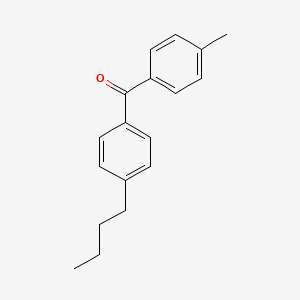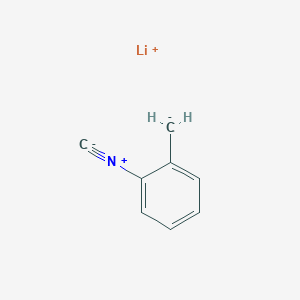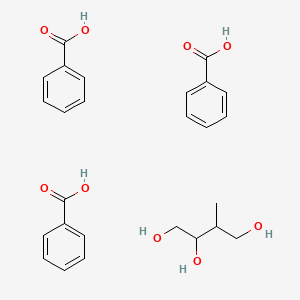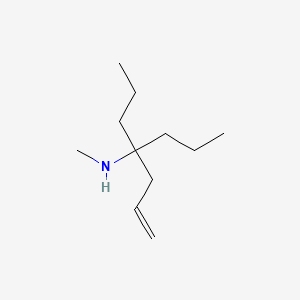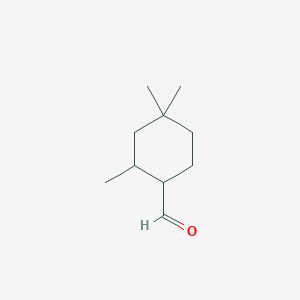
2,4,4-Trimethylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexane, characterized by the presence of three methyl groups and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethylcyclohexane-1-carbaldehyde typically involves the alkylation of cyclohexane derivatives followed by oxidation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting trimethylcyclohexane is then subjected to controlled oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized to minimize by-products and enhance efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the aldehyde group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products:
Oxidation: 2,4,4-Trimethylcyclohexane-1-carboxylic acid
Reduction: 2,4,4-Trimethylcyclohexane-1-methanol
科学的研究の応用
2,4,4-Trimethylcyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,4-Trimethylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, leading to the formation of imines. These imines can further participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
- 2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde
- 1,2,4-Trimethylcyclohexane
Comparison: 2,4,4-Trimethylcyclohexane-1-carbaldehyde is unique due to the specific positioning of its methyl groups and the aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, 2,6,6-Trimethylcyclohexa-1,4-dienecarbaldehyde has a conjugated diene system, which significantly alters its reactivity and applications.
特性
CAS番号 |
64825-17-8 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2,4,4-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h7-9H,4-6H2,1-3H3 |
InChIキー |
AIFCBCSDMHFZBD-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCC1C=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


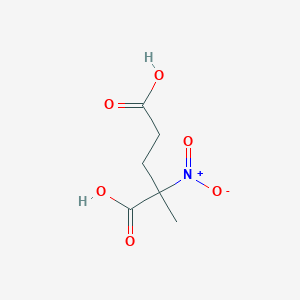
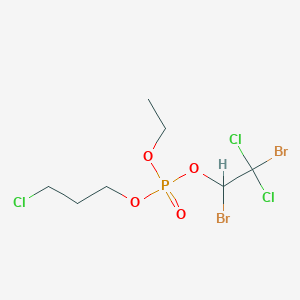
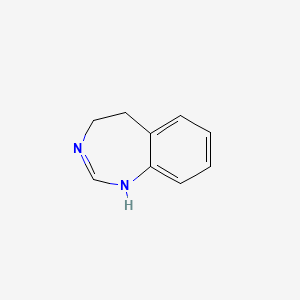

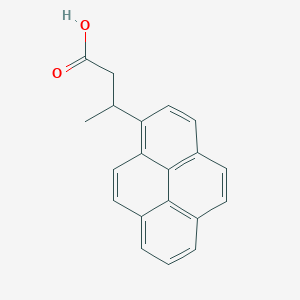
![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
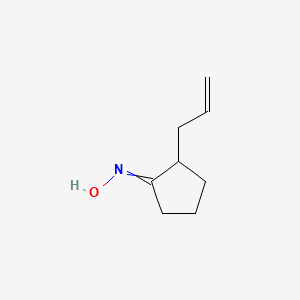
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
